molecular formula C15H14BrNO B5602069 2-bromo-N-(2-phenylethyl)benzamide

2-bromo-N-(2-phenylethyl)benzamide

Cat. No.: B5602069
M. Wt: 304.18 g/mol
InChI Key: PTSZJZZJBOXAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-phenylethyl)benzamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.02588 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2-bromo-N-(2-phenylethyl)benzamide and its derivatives have been synthesized and characterized through various techniques. The synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been reported. These compounds show isostructural crystallization and their crystal packing is mainly stabilized by a combination of hydrogen bonds and π-interactions, suggesting their potential in the development of molecular assemblies with specific properties (Saeed et al., 2020).

Antifungal Activity

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and tested for their antifungal activity. These derivatives have shown effectiveness against phyto-pathogenic fungi and yeast, indicating their potential use in developing new antifungal agents (Ienascu et al., 2018).

Therapeutic Potential

Variously substituted 2-hydroxy-N-(arylalkyl)benzamides, including structures similar to this compound, have been screened for antiproliferative and cytotoxic activity in cancer cell lines. Some compounds showed potent activity, indicating their potential for development into therapeutic agents for cancer treatment (Imramovský et al., 2013).

Chemical Properties and Reactions

The synthesis and characterization of quaternary ammonium bromides, including structures similar to this compound, have been studied for their thermal properties and potential applications in the development of ionic liquids and for complexation studies. These compounds exhibit interesting thermal behaviors and structural features, making them valuable for various applications in materials science (Busi et al., 2004).

Properties

IUPAC Name

2-bromo-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSZJZZJBOXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 62.7 ml (500 mmol) of phenylethylamine, 70.4 ml (506 mmol) of triethylamine and 150 ml of dichloromethane was admixed dropwise at 0° C. with a solution of 109.2 g of 2-bromobenzoyl chloride in 50 ml of dichloromethane with good stirring at such a rate that the temperature did not exceed 30° C. Subsequently, the mixture was stirred at room temperature for a further 1 h. The colorless solid thus obtained was filtered off with suction, washed three times with 200 ml of dichloromethane and dried under reduced pressure. The yield at a purity of approx. 99.0% was 138.2 g (453 mmol), 90.7% of theory.
Quantity
62.7 mL
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
109.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.